molecular formula C15H24N6O2 B12764210 6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone CAS No. 90932-07-3

6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone

Cat. No.: B12764210
CAS No.: 90932-07-3
M. Wt: 320.39 g/mol
InChI Key: XALWBXQCTWTTSZ-DTQAZKPQSA-N
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Description

6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazinone core, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The morpholine ring is then introduced via nucleophilic substitution reactions, where morpholine reacts with halogenated intermediates under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated intermediates, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholinyl-3(2H)-pyridazinone derivatives
  • 1-Methyl-2-(4-morpholinyl)ethylidene hydrazone analogs

Uniqueness

6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone stands out due to its unique combination of a morpholine ring, pyridazinone core, and hydrazone linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90932-07-3

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

IUPAC Name

6-morpholin-4-yl-N-[(E)-1-morpholin-4-ylpropan-2-ylideneamino]pyridazin-3-amine

InChI

InChI=1S/C15H24N6O2/c1-13(12-20-4-8-22-9-5-20)16-17-14-2-3-15(19-18-14)21-6-10-23-11-7-21/h2-3H,4-12H2,1H3,(H,17,18)/b16-13+

InChI Key

XALWBXQCTWTTSZ-DTQAZKPQSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C=C1)N2CCOCC2)/CN3CCOCC3

Canonical SMILES

CC(=NNC1=NN=C(C=C1)N2CCOCC2)CN3CCOCC3

Origin of Product

United States

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